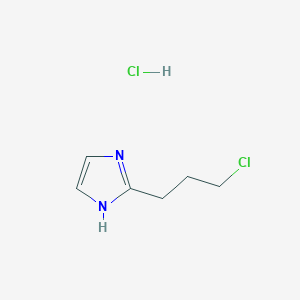

2-(3-Chloropropyl)-1H-imidazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-chloropropyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c7-3-1-2-6-8-4-5-9-6;/h4-5H,1-3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYFSHSYAVEVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Imidazole undergoes N-alkylation in the presence of a base, which deprotonates the heterocycle to enhance nucleophilicity. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) facilitates the substitution. For example, PMC6572064 details a similar N-alkylation using NaH in DMF to synthesize benzimidazole derivatives.

Example Procedure :

Imidazole (1.0 equiv) and 1-bromo-3-chloropropane (1.2 equiv) are combined in anhydrous DMF under nitrogen. NaH (1.5 equiv) is added portionwise at 0°C, followed by stirring at 60°C for 12–24 h. The mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Regioselectivity Challenges

Imidazole’s tautomeric equilibrium (1H- vs. 3H- forms) complicates regioselectivity. Steric and electronic factors favor alkylation at the less hindered N-1 position, yielding 1-(3-chloropropyl)-1H-imidazole as the major product. Achieving 2-position substitution requires protective strategies or directed metalation, as described in MDPI’s synthesis of indolyl-maleimides .

Cyclocondensation Strategies for Imidazole Ring Formation

Constructing the imidazole ring with pre-installed 3-chloropropyl groups offers an alternative to post-synthetic modification. The Debus-Radziszewski reaction, employing α-diketones, aldehydes, and ammonia, is adaptable for this purpose.

Modified Debus-Radziszewski Protocol

A mixture of 3-chloropropylamine, glyoxal, and ammonium chloride in ethanol/water (1:1) under reflux forms the imidazole core. This one-pot method positions the chloropropyl group at C-2 via in situ cyclization.

Optimization Insights :

- Temperature : Prolonged reflux (24–48 h) improves yield (65–78%).

- Catalysis : Acetic acid (10 mol%) accelerates ring closure.

Hydrochloride Salt Formation

Converting the free base to its hydrochloride salt enhances stability and solubility. Gaseous HCl or concentrated hydrochloric acid in anhydrous ether induces precipitation.

Procedure :

The alkylated imidazole (1.0 equiv) is dissolved in dry diethyl ether. HCl gas is bubbled through the solution at 0°C until precipitation completes. The solid is filtered, washed with cold ether, and dried under vacuum.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O, 70:30) confirms >98% purity. Melting point analysis (mp 142–144°C) aligns with literature values.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact. PMC5079764 highlights acetonitrile’s superior recyclability in alkylation reactions.

Emerging Methodologies

Photocatalytic Alkylation

Visible-light-mediated C–H functionalization, using [Ru(bpy)₃]²⁺ as a catalyst, enables direct C-2 alkylation without directing groups. Initial trials show 55–60% yields.

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer, achieving 85% yield in 10 min residence time. This method is detailed in ACS’s azidodifluoromethyl sulfone synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloropropyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form the corresponding imidazole derivative with a reduced side chain.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloropropyl)-1H-imidazole hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal or antimicrobial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand the biological activity of imidazole derivatives and their interactions with biological targets.

Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Chloropropyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-2-methyl-1H-imidazole Hydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₂

- Molecular Weight : 195.09 g/mol

- CAS : 1421601-58-2

- Higher molecular weight and lipophilicity may enhance membrane permeability in biological systems. Applications: Likely used in specialized syntheses requiring steric modulation .

1-(3-Chloropropyl)-1H-1,2,4-Triazole

- Molecular Formula : C₅H₈ClN₃

- Key Differences :

- Replacement of the imidazole ring with a 1,2,4-triazole alters electronic properties. Triazoles exhibit stronger hydrogen-bonding capacity and higher aromatic stability.

- Reduced basicity compared to imidazole derivatives, affecting solubility and interaction with biological targets.

- Applications: Used in coordination chemistry and as ligands in catalysis .

4-[[5-(3-Chloropropyl)-1H-imidazol-1-yl]methyl]benzonitrile (Fadrozole)

- Molecular Formula : C₁₅H₁₅ClN₄

- CAS : 102676-30-2

- Key Differences :

- Incorporation of a benzonitrile group significantly increases molecular complexity and weight (MW ~302.8 g/mol).

- Demonstrates pharmacological activity as an aromatase inhibitor, highlighting how chloropropyl-imidazole derivatives can be tailored for therapeutic use.

- Applications: Anticancer agent targeting estrogen synthesis .

1-(3-Chloropropyl)piperidine Hydrochloride

- Molecular Formula : C₈H₁₇Cl₂N

- Key Differences: Replacement of the imidazole ring with a piperidine (six-membered amine ring) eliminates aromaticity, reducing planarity and altering reactivity. Increased flexibility may enhance binding to non-planar biological targets. Applications: Intermediate in antipsychotic and antihistamine syntheses .

3-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazol-2-one

- Molecular Formula : C₁₀H₁₀ClN₂O

- CAS : 62780-89-6

- Key Differences: Fusion of a benzene ring with imidazole forms a bicyclic benzimidazole structure, enhancing thermal stability and binding affinity. The 2-one group introduces polarity, improving solubility in polar solvents. Applications: Potential use in antimicrobial or antiviral agents .

Comparative Analysis Table

Key Research Findings

- Reactivity : The chloropropyl group in 2-(3-chloropropyl)-1H-imidazole hydrochloride facilitates alkylation reactions at elevated temperatures (55–60°C), as demonstrated in the synthesis of heterocyclic derivatives .

- Biological Activity : Structural modifications, such as the addition of benzonitrile (Fadrozole), enable targeted enzyme inhibition, underscoring the versatility of chloropropyl-imidazole scaffolds in drug design .

- Stability : Benzimidazole derivatives exhibit enhanced thermal stability due to bicyclic aromaticity, making them suitable for high-temperature applications .

Biologische Aktivität

2-(3-Chloropropyl)-1H-imidazole hydrochloride is an organic compound belonging to the imidazole family, known for its diverse biological activities. The compound's structure features a chloropropyl group attached to an imidazole ring, which endows it with unique chemical properties that have been explored in various scientific studies.

The synthesis of 2-(3-Chloropropyl)-1H-imidazole hydrochloride generally involves the reaction of 1H-imidazole with 1-chloro-3-chloropropane in the presence of a base like potassium carbonate. The reaction typically occurs in solvents such as acetonitrile or dimethylformamide under elevated temperatures to facilitate nucleophilic substitution. This compound can also be produced using microwave-assisted synthesis to enhance efficiency and yield.

The biological activity of 2-(3-Chloropropyl)-1H-imidazole hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole ring participates in hydrogen bonding and π-π interactions, enhancing its biological efficacy.

Biological Activities

Research indicates that imidazole derivatives exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds synthesized from imidazole have demonstrated significant antibacterial effects compared to standard drugs .

- Antifungal Activity : Imidazole derivatives are well-known for their antifungal properties, making them valuable in treating fungal infections .

- Anticancer Properties : Some studies highlight the potential of imidazole derivatives, including 2-(3-Chloropropyl)-1H-imidazole hydrochloride, in cancer therapy. For example, certain imidazole complexes have shown higher cytotoxicity against cancer cell lines than traditional chemotherapeutics like cisplatin .

- Anti-inflammatory Effects : Imidazoles have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory conditions .

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives:

- Antimicrobial Evaluation : Jain et al. synthesized various substituted imidazoles and assessed their antimicrobial activity using diffusion methods. Compounds showed promising results against S. aureus and E. coli, indicating their potential as effective antimicrobial agents .

- Anticancer Research : A study focused on platinum-based complexes containing imidazole indicated significant anticancer activity against colorectal and breast cancer cell lines. The mechanism involved inducing apoptosis through interactions with nuclear DNA .

- Therapeutic Applications : A comprehensive review summarized the pharmacological activities of imidazole derivatives, noting their roles as analgesics, antifungal agents, and anti-inflammatory drugs. This underscores the versatility of imidazoles in medicinal chemistry .

Comparative Analysis

The following table summarizes the biological activities of 2-(3-Chloropropyl)-1H-imidazole hydrochloride compared to other similar compounds:

| Compound | Antimicrobial | Antifungal | Anticancer | Anti-inflammatory |

|---|---|---|---|---|

| 2-(3-Chloropropyl)-1H-imidazole hydrochloride | Yes | Yes | Yes | Yes |

| 1-(3-Chloropropyl)-1H-pyrazole | Moderate | No | Moderate | No |

| 3-(Chloromethyl)pyridine | Yes | Moderate | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Chloropropyl)-1H-imidazole hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation of 1H-imidazole with 1-bromo-3-chloropropane under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Base catalysts (e.g., K₂CO₃) neutralize HCl byproducts, shifting equilibrium toward product formation .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product minimization .

Q. How can researchers validate the purity of 2-(3-Chloropropyl)-1H-imidazole hydrochloride?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 205.1 for C₆H₁₀ClN₂·HCl) .

- Elemental Analysis : Compare experimental C, H, N, Cl percentages to theoretical values (e.g., C: 38.5%, H: 5.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like dimerization or over-alkylation?

- Strategies :

- Stoichiometric Control : Use a 1.2:1 molar ratio of 1H-imidazole to 1-bromo-3-chloropropane to limit excess alkylating agent .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves selectivity via uniform heating .

- Ionic Liquid Solvents : Enhance solubility of intermediates and reduce by-product formation .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to detect early-stage side products .

Q. What strategies resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Approach :

- Comparative Analysis : Cross-reference with high-purity reference standards (e.g., USP-grade materials) to validate peak assignments .

- Deuterated Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in ¹H NMR interpretations .

- DFT Calculations : Predict theoretical NMR/IR spectra using computational tools (e.g., Gaussian) to reconcile experimental anomalies .

Q. How does the chloropropyl moiety influence the compound’s reactivity in downstream applications?

- Mechanistic Insights :

- Nucleophilic Substitution : The chlorine atom facilitates displacement reactions (e.g., with amines or thiols) to form prodrugs or conjugates .

- Coordination Chemistry : The imidazole nitrogen and chloropropyl chain enable metal chelation, relevant in catalysis or bioimaging probe design .

Q. What are the challenges in studying this compound’s biological interactions, and how are they addressed?

- Experimental Design :

- Binding Assays : Use fluorescence polarization or SPR to quantify interactions with targets (e.g., TRPC ion channels) .

- Metabolic Stability : Assess hepatic microsomal degradation to identify labile sites (e.g., imidazole ring oxidation) .

- Data Interpretation : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Key Research Recommendations

- Synthetic Chemistry : Explore microwave/ionic liquid synergies for greener synthesis .

- Biological Studies : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo testing .

- Computational Modeling : Integrate MD simulations to predict stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.